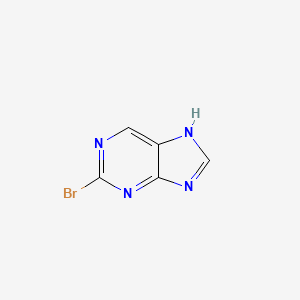
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
説明
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 1 and 3 positions
作用機序
Target of Action
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a secondary amine It’s known that tmthiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that tmthiq and its analogs, independent of direct interaction with biological structures, possess intrinsic antioxidant properties .
Biochemical Pathways
It’s known that tmthiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that TMTHIQ may interact with multiple biochemical pathways related to these conditions.
Pharmacokinetics
The compound is a solid at room temperature , which might influence its bioavailability and pharmacokinetics.
Result of Action
It’s suggested that tmthiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that TMTHIQ may have a broad range of molecular and cellular effects.
Action Environment
It’s known that the compound is a solid at room temperature , which might influence its stability under different environmental conditions.
生化学分析
Biochemical Properties
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, this compound interacts with dopamine receptors, influencing dopamine metabolism and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to protect neurons from oxidative stress and neurotoxicity by scavenging free radicals and inhibiting caspase-3 activity . This compound also influences cell signaling pathways, particularly those involving dopamine and glutamate, which are critical for neuronal communication and plasticity . Furthermore, this compound can modulate gene expression related to neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and thus preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective properties. Additionally, it can interact with dopamine receptors, altering dopamine signaling and metabolism . These interactions lead to changes in gene expression, particularly those genes involved in neurotransmitter synthesis and degradation .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions . Its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to sustained inhibition of monoamine oxidase activity and prolonged neuroprotective effects . Additionally, long-term studies have shown that it can prevent the progression of neurodegenerative diseases in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have neuroprotective effects, reducing oxidative stress and preventing neuronal death . At higher doses, it can exhibit toxic effects, including increased oxidative stress and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . These interactions can affect metabolic flux and the levels of various metabolites in the brain . Additionally, it can influence the catabolism of dopamine, shifting it towards COMT-dependent O-methylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, it can interact with specific transporters that facilitate its uptake into neurons . This selective distribution is crucial for its targeted effects on neuronal function.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria and synaptosomes of neurons . This localization is essential for its activity, as it allows the compound to interact directly with mitochondrial enzymes and protect against oxidative stress . Additionally, its presence in synaptosomes enables it to modulate neurotransmitter release and signaling .
準備方法
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the use of multicomponent reactions, which improve atom economy and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
科学的研究の応用
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Lacks the three methyl groups and has different chemical properties and applications.
3,4-Dihydroisoquinoline: Another related compound with distinct reactivity and uses.
Uniqueness: 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
IUPAC Name |
1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDSRANHWZZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CC(N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407575 | |
| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-97-3 | |
| Record name | 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


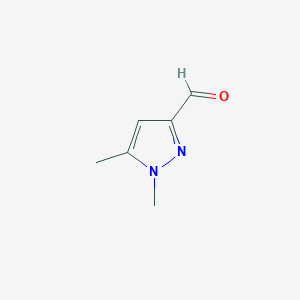

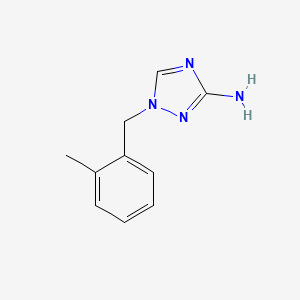

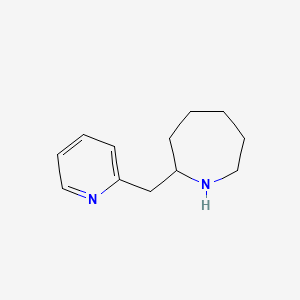
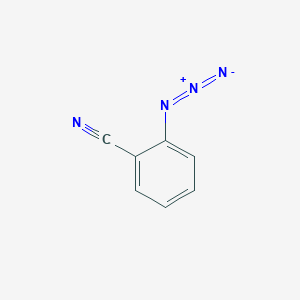

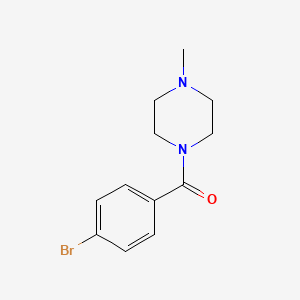
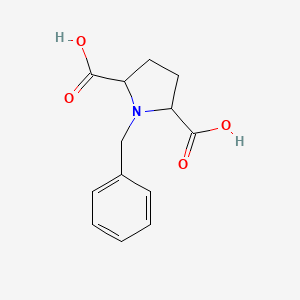



![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)
